molecular formula C16H13N3O3S2 B7519581 (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate

(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate

Cat. No. B7519581
M. Wt: 359.4 g/mol
InChI Key: DNXSFYQHAVXEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate, also known as TMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB is a heterocyclic compound that contains a thiazole and a thiophene ring, making it an interesting molecule for studying the structure-activity relationship of heterocyclic compounds.

Mechanism of Action

The mechanism of action of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth or survival of cancer cells, viruses, or bacteria. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to selectively target cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus, making it a potential antiviral agent.
Biochemical and physiological effects:
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of immune system function. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has also been shown to have anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is its versatility as a building block for the synthesis of various heterocyclic compounds. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is also relatively easy to synthesize and purify, making it a suitable compound for scientific research. However, one of the limitations of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate, including the further optimization of its synthesis method, the elucidation of its mechanism of action, and the development of novel derivatives with improved pharmacological properties. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate may also be studied for its potential applications in other fields, such as materials science and organic synthesis. Overall, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate involves the reaction of 2-thiophen-2-yl-1,3-thiazol-4-carbaldehyde with 4-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate as a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity, making (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate a suitable compound for scientific research.

Scientific Research Applications

(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c17-16(21)19-11-5-3-10(4-6-11)15(20)22-8-12-9-24-14(18-12)13-2-1-7-23-13/h1-7,9H,8H2,(H3,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXSFYQHAVXEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.